molecular formula C10H14N2O3S2 B12846620 2,4-Dithiothymidine CAS No. 28585-52-6

2,4-Dithiothymidine

Cat. No.: B12846620
CAS No.: 28585-52-6
M. Wt: 274.4 g/mol
InChI Key: YWVRYVKUVBITIN-XLPZGREQSA-N
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Description

2,4-Dithiothymidine is a modified nucleoside derivative of thymidine, where the oxygen atoms at positions 2 and 4 of the thymine base are replaced by sulfur atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dithiothymidine typically involves the thionation of thymidine. One common method is the reaction of thymidine with Lawesson’s reagent or phosphorus pentasulfide (P4S10) under controlled conditions. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dithiothymidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the sulfur positions .

Mechanism of Action

The mechanism by which 2,4-Dithiothymidine exerts its effects involves the generation of reactive oxygen species (ROS) upon light activation. These ROS can cause damage to cellular components, leading to cell death. The compound’s incorporation into DNA also affects the DNA’s photophysical properties, making it a useful tool in studying DNA damage and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dithiothymidine is unique due to the presence of two sulfur atoms, which significantly enhances its photophysical properties compared to singly thionated compounds. This makes it a more effective photosensitizer and a valuable tool in scientific research .

Properties

CAS No.

28585-52-6

Molecular Formula

C10H14N2O3S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dithione

InChI

InChI=1S/C10H14N2O3S2/c1-5-3-12(10(17)11-9(5)16)8-2-6(14)7(4-13)15-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,16,17)/t6-,7+,8+/m0/s1

InChI Key

YWVRYVKUVBITIN-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=S)NC1=S)[C@H]2C[C@@H]([C@H](O2)CO)O

Canonical SMILES

CC1=CN(C(=S)NC1=S)C2CC(C(O2)CO)O

Origin of Product

United States

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